molecular formula C13H16Cl2N4 B560429 Vuf10166 hydrochloride CAS No. 55686-37-8

Vuf10166 hydrochloride

Cat. No. B560429
CAS RN: 55686-37-8
M. Wt: 299.199
InChI Key: KRCHRLLSRBMCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent ligand at 5-HT3A and 5-HT3AB receptors with different activities;  High Quality Biochemicals for Research Uses

Scientific Research Applications

1. Binding Characteristics at 5-HT3 Receptors

VUF10166, identified as 2-chloro-3-(4-methyl piperazin-1-yl)quinoxaline, demonstrates high affinity for binding to 5-HT3 receptors. Research by Thompson et al. (2014) synthesized [3H]VUF10166 and characterized its binding properties at 5-HT3A and 5-HT3AB receptors. They found that at 5-HT3A receptors, VUF10166 displayed saturable binding with a Kd of 0.18 nM, and at 5-HT3AB receptors, it demonstrated two distinct Kd values. This research highlights VUF10166's potential for investigating ligand-receptor interactions at 5-HT3 receptors.

2. Differential Activity at 5-HT3A and 5-HT3AB Receptors

In a study by Thompson et al. (2012), VUF10166 was explored for its actions at heterologously expressed human 5-HT3A and 5-HT3AB receptors. They found that VUF10166 had high affinity for 5-HT3A receptors but was less potent at 5-HT3AB receptors. Additionally, it showed partial agonist behavior at 5-HT3A receptors but did not elicit significant responses at 5-HT3AB receptors at ≤100 μM. This suggests its usefulness in evaluating differences between these receptor types.

properties

CAS RN

55686-37-8

Product Name

Vuf10166 hydrochloride

Molecular Formula

C13H16Cl2N4

Molecular Weight

299.199

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride

InChI

InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H

InChI Key

KRCHRLLSRBMCBX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl

synonyms

2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride;  VUF-10166

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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